molecular formula C6H10N2OS B15242119 2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine

2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine

Cat. No.: B15242119
M. Wt: 158.22 g/mol
InChI Key: ZOTCSCFMXWBVEJ-UHFFFAOYSA-N
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Description

2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine involves the reaction of 1,2-dichloroethane with 1-methyl-1H-thiazol-2-amine to form an intermediate. This intermediate is then reacted with methoxyamine to introduce the methoxy group into the thiazole ring, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods often require the use of specialized equipment and conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

    Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to the specific type of reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 2-Methoxy-2-(1,3-thiazol-2-yl)ethan-1-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

2-methoxy-2-(1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C6H10N2OS/c1-9-5(4-7)6-8-2-3-10-6/h2-3,5H,4,7H2,1H3

InChI Key

ZOTCSCFMXWBVEJ-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=NC=CS1

Origin of Product

United States

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